

# Enhancing Hepatitis B Vaccine Immunogenicity: A Technical Guide to Novel Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The global effort to control hepatitis B virus (HBV) infection hinges on effective vaccination. Standard vaccines, while successful, primarily rely on aluminum-based adjuvants (alum), which induce a predominantly humoral (Th2-biased) immune response.[1][2] This can be insufficient for certain populations, including older adults, immunocompromised individuals, and those with chronic kidney disease, who exhibit lower seroprotection rates.[3][4] The quest for enhanced vaccine efficacy has led to the exploration of novel adjuvants designed to elicit a more robust and comprehensive immune response, including stronger T-cell (Th1-type) immunity, which is crucial for clearing established infections.[5] This technical guide provides an in-depth overview of promising new adjuvants, detailing their mechanisms of action, summarizing key immunogenicity data, and outlining relevant experimental protocols.

# Toll-Like Receptor (TLR) Agonists: Activating Innate Immunity

TLR agonists are potent activators of the innate immune system, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), which in turn shapes a strong adaptive immune response.[6][7]

### **TLR9 Agonists (CpG Oligodeoxynucleotides)**



CpG oligodeoxynucleotides (ODNs) are synthetic DNA sequences that mimic microbial DNA and are recognized by TLR9.[8] The approved **hepatitis B vaccine**, HEPLISAV-B®, utilizes the CpG 1018 adjuvant.[3][9] Clinical trials have demonstrated that HEPLISAV-B achieves higher and earlier seroprotection rates compared to alum-adjuvanted vaccines.[10][11] For instance, seroprotective antibody levels were observed in 90.0%–100.0% of individuals who received the CpG-adjuvanted vaccine, in contrast to 70.5%–90.2% of those who received the Engerix-B vaccine.[10] In a study involving people living with HIV, a three-dose series of the HepB-CpG vaccine resulted in protective antibody levels in all participants.[12]

Signaling Pathway for TLR9 Agonists (CpG ODN)



Click to download full resolution via product page

Caption: TLR9 activation by CpG ODN in the endosome initiates a MyD88-dependent signaling cascade.

### TLR7 and TLR7/8 Agonists

TLR7 and TLR8 are intracellular receptors that recognize single-stranded viral RNA. Small molecule agonists of these receptors, such as imiquimod and resiquimod (R848), have shown potential as vaccine adjuvants.[13] A novel TLR7 agonist, T7-EA, when combined with an alum adjuvant and recombinant HBsAg, induced a potent HBsAg-specific Th1 immune response in mice.[14] Similarly, the TLR7/8 agonist 3M-052, when formulated with alum, has been shown to be a promising adjuvant for an HIV vaccine, inducing robust antibody and T-cell responses.[15] [16]



#### **TLR4 Agonists (MPL)**

Monophosphoryl lipid A (MPL) is a detoxified derivative of lipopolysaccharide (LPS) that activates TLR4.[9] The Adjuvant System 04 (AS04), a combination of MPL and alum, is used in the Fendrix **hepatitis B vaccine**, which is approved for use in specific patient populations such as those with renal insufficiency.[4][17] AS04 enhances the immune response by triggering local cytokine production and increasing the activation of APCs.[17] Studies have shown that AS04-adjuvanted HBV vaccines are highly immunogenic in dialysis patients.[18][19]

## Saponin-Based Adjuvants: The Case of QS-21

QS-21 is a purified saponin extracted from the bark of the Quillaja saponaria tree.[20][21] It is known for its ability to induce both a strong antibody (Th2) and cell-mediated (Th1) immune response.[22] QS-21 is a component of the AS01 adjuvant system, which also includes MPL in a liposomal formulation.[22][23] This combination has been shown to be highly effective in various vaccine candidates.[23] QS-21 is thought to act on APCs, enhancing antigen uptake and presentation.[22]

## Nanoparticle-Based Adjuvants and Delivery Systems

Nanoparticles can serve as both adjuvants and delivery systems, protecting the antigen from degradation and facilitating its uptake by APCs.[24][25]

#### **Chitosan Nanoparticles**

Chitosan is a biocompatible and biodegradable polysaccharide. [26] Chitosan-based nanoparticles have been shown to efficiently associate with recombinant HBsAg, leading to a sustained release of the antigen. [26] In a murine model, these nanoparticles induced anti-HBsAg IgG levels that were nine times higher than the conventional alum-adjuvanted vaccine. [26]

#### Silica-Based Nanoparticles

Core-shell silica-layered double hydroxide (SiO2@LDH) nanoparticles have been investigated as an adjuvant for a hepatitis B DNA vaccine.[27] These nanoparticles were shown to enhance the expression of IFN-y, IL-6, and MHC II in macrophages.[27] In vivo studies in mice



demonstrated that the DNA vaccine loaded onto these nanoparticles induced a significantly higher serum antibody response and promoted a Th1-polarized T-cell response compared to the naked DNA vaccine.[27]

## **Quantitative Immunogenicity Data**

The following tables summarize key quantitative data from studies evaluating novel adjuvants for **hepatitis B vaccines**.

Table 1: Seroprotection Rates and Antibody Titers for TLR Agonist Adjuvants

| Adjuva<br>nt            | Vaccin<br>e   | Popula<br>tion                    | Seropr<br>otectio<br>n Rate<br>(%) | Geome<br>tric<br>Mean<br>Titer<br>(GMT)<br>(mIU/m<br>L) | Compa<br>rator          | Compa<br>rator<br>Seropr<br>otectio<br>n Rate<br>(%) | Compa<br>rator<br>GMT<br>(mIU/m<br>L)   | Refere<br>nce |
|-------------------------|---------------|-----------------------------------|------------------------------------|---------------------------------------------------------|-------------------------|------------------------------------------------------|-----------------------------------------|---------------|
| CpG<br>1018             | HepB-<br>CpG  | Healthy<br>Adults                 | 90.0 -<br>100.0                    | Not<br>consist<br>ently<br>reporte<br>d                 | Engerix<br>-B<br>(Alum) | 70.5 -<br>90.2                                       | Not<br>consist<br>ently<br>reporte<br>d | [10]          |
| CpG<br>2395             | Engerix<br>-B | BALB/c<br>mice                    | S/N<br>ratio:<br>14.1              | Not<br>applica<br>ble                                   | Engerix<br>-B<br>(Alum) | S/N<br>ratio:<br>3.22                                | Not<br>applica<br>ble                   | [28]          |
| AS04<br>(MPL +<br>Alum) | Fendrix       | Healthy<br>Non-<br>respond<br>ers | 97.5                               | Not<br>reporte<br>d                                     | Engerix<br>-B<br>(Alum) | 68.0                                                 | Not<br>reporte<br>d                     | [4]           |
| AS04<br>(MPL +<br>Alum) | HBV-<br>AS04  | Dialysis<br>Patients              | 81.5                               | 384.9                                                   | Not<br>applica<br>ble   | Not<br>applica<br>ble                                | Not<br>applica<br>ble                   | [18]          |

Table 2: Immunogenicity of Nanoparticle-Based Adjuvants



| Adjuvant                  | Vaccine            | Model       | Key Finding                                                     | Comparator                   | Reference |
|---------------------------|--------------------|-------------|-----------------------------------------------------------------|------------------------------|-----------|
| Chitosan<br>Nanoparticles | rHBsAg             | Mice        | 9-fold higher<br>anti-HBsAg<br>IgG levels                       | Alum-<br>adsorbed<br>vaccine | [26]      |
| SiO2@LDH<br>Nanoparticles | HBV DNA<br>vaccine | BALB/c mice | Higher serum<br>antibody<br>response and<br>Th1<br>polarization | Naked DNA<br>vaccine         | [27]      |

## **Experimental Protocols**

This section provides a generalized overview of methodologies commonly employed in the evaluation of novel vaccine adjuvants.

### **General Experimental Workflow**



Click to download full resolution via product page



Caption: A typical workflow for preclinical evaluation of novel vaccine adjuvants.

#### **Vaccine Formulation**

- Antigen: Recombinant hepatitis B surface antigen (HBsAg) is commonly used. The concentration is typically specified (e.g., 10-20 μ g/dose ).[3]
- Adjuvant: The novel adjuvant is mixed with the antigen. For nanoparticle formulations, this
  involves loading the antigen onto or into the nanoparticles.[24] The final concentration of the
  adjuvant is a critical parameter.
- Buffer: The formulation is prepared in a physiologically compatible buffer, such as phosphate-buffered saline (PBS).

#### **Animal Immunization Studies**

- Animal Model: BALB/c mice are a frequently used model for immunogenicity studies.[29][30]
- Groups: Typically include a control group (e.g., PBS), a group receiving the antigen with a conventional adjuvant (e.g., alum), and one or more groups receiving the antigen with the novel adjuvant(s).
- Administration: Immunizations are often administered intramuscularly or subcutaneously.
- Schedule: A prime-boost strategy is common, with immunizations at day 0 and subsequent boosts at intervals such as 2 or 4 weeks.[14]

### **Immunological Assays**

- Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the titers of HBsAgspecific antibodies (e.g., total IgG, IgG1, IgG2a) in the serum of immunized animals. The ratio of IgG2a to IgG1 can indicate the Th1/Th2 bias of the immune response.
- Enzyme-Linked Immunospot (ELISpot) Assay: Used to quantify the number of antigenspecific cytokine-secreting cells (e.g., IFN-γ, IL-4) in splenocytes restimulated with HBsAg in vitro.



• Flow Cytometry: Can be used to characterize and quantify different T-cell populations (e.g., CD4+, CD8+) and their activation status.

#### Conclusion

The development of novel adjuvants represents a significant advancement in the field of vaccinology, offering the potential to improve the efficacy of **hepatitis B vaccines**, particularly in hard-to-protect populations. TLR agonists, saponins, and nanoparticle-based systems have all demonstrated the ability to enhance the immunogenicity of HBsAg, often inducing a more balanced Th1/Th2 response compared to traditional alum adjuvants. The continued investigation and clinical evaluation of these innovative adjuvants are crucial for the global control of hepatitis B.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vaccine Ingredients: Aluminum | Children's Hospital of Philadelphia [chop.edu]
- 2. immunizationmanagers.org [immunizationmanagers.org]
- 3. The potential of 1018 ISS adjuvant in hepatitis B vaccines: HEPLISAV™ review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenicity and safety of HBAI20 Hepatitis B vaccine in non-responders: Doubleblinded, randomised, controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toll-Like Receptor Response to Hepatitis B Virus Infection and Potential of TLR Agonists as Immunomodulators for Treating Chronic Hepatitis B: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview PMC [pmc.ncbi.nlm.nih.gov]
- 8. CpG-C ODN M362 as an immunoadjuvant for HBV therapeutic vaccine reverses the systemic tolerance against HBV PMC [pmc.ncbi.nlm.nih.gov]



- 9. mdpi.com [mdpi.com]
- 10. Recommendations of the Advisory Committee on Immunization Practices for Use of a Hepatitis B Vaccine with a Novel Adjuvant | MMWR [cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. eatg.org [eatg.org]
- 13. debuglies.com [debuglies.com]
- 14. A novel TLR7 agonist as adjuvant to stimulate high quality HBsAg-specific immune responses in an HBV mouse model PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of 3M-052-AF with Alum adjuvant in HIV trimer vaccine induces human autologous neutralizing antibodies PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Scholars@Duke publication: Use of 3M-052-AF with Alum adjuvant in HIV trimer vaccine induces human autologous neutralizing antibodies. [scholars.duke.edu]
- 17. AS04 Wikipedia [en.wikipedia.org]
- 18. Adjuvanted recombinant HBV vaccine (HBV-AS04) is effective over extended follow-up in dialysis population. An open-label non randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recombinant Hepatitis B Vaccine Adjuvanted With AS04 in Dialysis Patients: A Prospective Cohort Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. amaranbiotech.com [amaranbiotech.com]
- 21. QS-21 Wikipedia [en.wikipedia.org]
- 22. invivogen.com [invivogen.com]
- 23. QS-21: A Potent Vaccine Adjuvant PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nano-adjuvant based on silk fibroin for the delivery of recombinant hepatitis B surface antigen - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 25. Nanomaterial-Based Vaccine Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 26. Chitosan-based nanoparticles for improving immunization against hepatitis B infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Co-administration of a Hepatitis B vaccine with CpG-ODN 2395 induces a stronger immune response in BALB/c mice. Mendeley Data [data.mendeley.com]
- 29. Co-administration of a Hepatitis B vaccine with... | F1000Research [f1000research.com]
- 30. f1000research-files.f1000.com [f1000research-files.f1000.com]







To cite this document: BenchChem. [Enhancing Hepatitis B Vaccine Immunogenicity: A
Technical Guide to Novel Adjuvants]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020794#discovery-of-novel-adjuvants-for-enhancing-hepatitis-b-vaccine-immunogenicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com